molecular formula C12H17NO B2486614 2-[(2,5-Dimethylphenyl)amino]cyclobutan-1-ol CAS No. 2153920-87-5

2-[(2,5-Dimethylphenyl)amino]cyclobutan-1-ol

Cat. No.: B2486614
CAS No.: 2153920-87-5
M. Wt: 191.274
InChI Key: KHVBBKUVVDEHKC-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human or veterinary or diagnostic use. 2-[(2,5-Dimethylphenyl)amino]cyclobutan-1-ol is a synthetic organic compound featuring a cyclobutane ring substituted with both a hydroxyl group and a 2,5-dimethylphenylamino moiety. This structure classifies it as an amino-alcohol, a functional group combination often associated with interesting chemical and biological properties. The compound is of significant interest in organic and medicinal chemistry research, particularly as a building block or intermediate for the synthesis of more complex molecules. Its molecular formula is C12H17NO. Research Applications: Compounds with similar anilino-cyclobutanol scaffolds are frequently investigated in pharmaceutical and agrochemical research. The cyclobutane ring introduces stereochemical complexity and potential metabolic stability, while the aniline and alcohol groups serve as handles for further chemical modification. This makes this compound a valuable intermediate for constructing molecular libraries or target molecules in drug discovery programs. Related structures have been explored for a range of potential activities, underscoring the utility of this chemotype in early-stage research. Handling and Storage: The product should be stored sealed in a dry environment at cool temperatures (recommended 2-8°C) to maintain stability. Researchers should consult the Safety Data Sheet (SDS) for safe handling procedures.

Properties

IUPAC Name

2-(2,5-dimethylanilino)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-8-3-4-9(2)11(7-8)13-10-5-6-12(10)14/h3-4,7,10,12-14H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVBBKUVVDEHKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2CCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Synthetic Challenges

2-[(2,5-Dimethylphenyl)amino]cyclobutan-1-ol (C$${12}$$H$${16}$$N$$_2$$O) features a strained cyclobutane ring substituted with a hydroxyl group at position 1 and a 2,5-dimethylphenylamino moiety at position 2. The cyclobutane ring’s inherent strain (≈26 kcal/mol) complicates synthesis, necessitating mild conditions to prevent ring-opening. Additionally, the juxtaposition of polar hydroxyl and amino groups demands precise regioselectivity during functionalization.

Cyclobutane Ring Formation Strategies

Photochemical [2+2] Cycloaddition

The photochemical [2+2] cycloaddition of alkenes remains a cornerstone for cyclobutane synthesis. For example, maleic anhydride and ethylene undergo UV-induced cycloaddition to form cyclobutane-1,2-dicarboxylic anhydride, a precursor to diesters. While this method affords moderate yields (35–40%), scalability is limited by prolonged reaction times. Alternative substrates, such as enones, may enhance efficiency but require careful steric and electronic tuning.

Enzymatic Desymmetrization of meso-Diesters

Enzymatic resolution using pig liver esterase (PLE) enables asymmetric synthesis of cyclobutane derivatives. For instance, dimethyl cyclobutane-1,2-dicarboxylate undergoes PLE-catalyzed hydrolysis to yield (1R,2S)-monoesters with >97% enantiomeric excess. This approach provides chiral building blocks for subsequent functionalization, though substrate specificity limits broader applicability.

Functionalization of the Cyclobutane Core

Introduction of the Amino Group

Nucleophilic Substitution

A patent by CN110343050A discloses a two-step sequence for introducing amino groups:

  • Azide Formation : Treatment of a cyclobutyl tosylate (V-1) with sodium azide in N,N-dimethylformamide at 60°C yields the azide intermediate (V-2).
  • Reduction to Amine : Catalytic hydrogenation of V-2 using Pd/C and H$$_2$$ in methanol affords the primary amine (I-1). This method achieves high conversions (>95%) but requires careful handling of azide intermediates.
Curtius Rearrangement

The Curtius rearrangement converts carboxyl groups to amines via acyl azides. In a reported procedure, cyclobutane-1-carboxylic acid derivatives react with diphenylphosphoryl azide (DPPA) to form acyl azides, which thermally decompose to isocyanates and subsequently hydrolyze to amines. While effective, competing side reactions necessitate stringent temperature control.

Hydroxyl Group Installation

Hydrolysis of Silyl Ethers

A study in Synthesis of Constrained Bicycloalkanes demonstrates the use of silyl-protected cyclobutanols. For example, 1-(dimethyl(phenyl)silyl)cyclobutan-1-ol undergoes desilylation with tetrabutylammonium fluoride (TBAF) to yield cyclobutanol. This strategy protects the hydroxyl group during earlier synthetic steps, enabling orthogonal deprotection.

Oxidation of Cyclobutyl Ketones

Cyclobutyl ketones, accessible via Friedel-Crafts alkylation, are reduced to secondary alcohols using NaBH$$4$$ or LiAlH$$4$$. However, over-reduction or epimerization may occur, necessitating low-temperature conditions.

Integrated Synthetic Routes

Route 1: Sequential Cycloaddition and Functionalization

  • Cycloaddition : Photochemical [2+2] cycloaddition of ethylene and maleic anhydride yields cyclobutane-1,2-dicarboxylic anhydride.
  • Esterification : Reaction with methanol produces dimethyl cyclobutane-1,2-dicarboxylate.
  • Enzymatic Hydrolysis : PLE-mediated hydrolysis affords (1R,2S)-monoester.
  • Amination : Curtius rearrangement or azide reduction introduces the amino group.
  • Deprotection : Acidic hydrolysis removes ester protecting groups, yielding the target compound.

Route 2: Reductive Amination

  • Cyclobutanol Synthesis : Silyl protection of cyclobutanone followed by Grignard addition yields 1-silylcyclobutan-1-ol.
  • Tosylation : Conversion of the hydroxyl group to a tosylate facilitates nucleophilic displacement with 2,5-dimethylaniline.
  • Desilylation : TBAF-mediated cleavage reveals the hydroxyl group.

Stereochemical Considerations

Enantioselective synthesis remains challenging due to the cyclobutane ring’s rigidity. Enzymatic desymmetrization and chiral auxiliaries offer partial solutions. For example, (1R,2S)-configured intermediates derived from PLE hydrolysis can be elaborated to enantiomerically pure products. Asymmetric hydrogenation using chiral catalysts (e.g., BINAP-Ru complexes) represents an underexplored avenue.

Optimization and Scalability Challenges

  • Solvent Effects : Polar aprotic solvents (e.g., MeCN) improve azide substitution kinetics but may destabilize intermediates.
  • Catalyst Selection : Pd/C outperforms Pd(OH)$$_2$$ in hydrogenation steps, achieving faster reaction rates.
  • Temperature Control : Exothermic reactions (e.g., Curtius rearrangement) require gradual heating to prevent decomposition.

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-Dimethylphenyl)amino]cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include substituted cyclobutanols, ketones, carboxylic acids, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Overview

2-[(2,5-Dimethylphenyl)amino]cyclobutan-1-ol is a compound characterized by its cyclobutane structure substituted with a dimethylphenylamino group. This unique configuration presents various applications across scientific research, particularly in chemistry, biology, and medicine. The following sections detail its synthesis, biological activities, and potential industrial applications.

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows researchers to explore novel reaction pathways and mechanisms.

Biology

The compound has garnered attention for its biological activities:

  • Therapeutic Effects : Studies have indicated potential interactions with specific biological targets such as enzymes and receptors. This interaction may modulate their activity and lead to various biological effects.
  • Antioxidant Activity : Similar compounds have shown antioxidant properties that mitigate oxidative stress in cellular systems, crucial for protecting cells from damage caused by reactive oxygen species (ROS).
  • Cytotoxic Effects : Preliminary in vitro studies suggest that this compound can induce cytotoxicity in various cancer cell lines, potentially disrupting cellular homeostasis and inducing apoptosis.

Medicine

In medicinal chemistry, this compound is explored as a potential drug candidate. Its distinct chemical structure makes it suitable for developing new pharmaceuticals targeting specific diseases.

Industrial Applications

The compound's unique properties make it applicable in several industrial sectors:

  • Specialty Chemicals : It is utilized in producing specialty chemicals used in coatings, adhesives, and polymers.
  • Material Science : Its structural attributes allow for the development of new materials with enhanced properties.

Mechanism of Action

The mechanism of action of 2-[(2,5-Dimethylphenyl)amino]cyclobutan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules.

Comparison with Similar Compounds

Azoxystrobin (A.1.1)

  • Structure: Methoxyacrylate group with a cyanostilbene backbone.
  • Mode of Action : Qo site inhibitor of complex III (strobilurin class) .
  • Key Differences: Unlike 2-[(2,5-Dimethylphenyl)amino]cyclobutan-1-ol, azoxystrobin lacks a cyclobutanol ring and instead relies on a conjugated acrylate system for binding. Its larger molecular weight (403.39 g/mol) and extended π-system enhance membrane permeability and target affinity.

2-(ortho-((2,5-Dimethylphenyl-oxy-methylen)phenyl)-3-methoxy-acrylic acid methylester (A.1.38)

  • Structure : Features a methylene-oxyphenyl bridge and acrylic acid ester group.
  • Mode of Action : Qo site inhibitor of complex III .
  • Key Differences: The oxygen-linked 2,5-dimethylphenyl group and ester functionality contrast with the amino linkage and hydroxyl group in the target compound. This likely alters solubility and metabolic stability.

Pyraclostrobin (A.1.14)

  • Structure : Bicyclic pyrazole-methoxyacrylate hybrid.
  • Mode of Action : Broad-spectrum strobilurin fungicide.
  • Key Differences: The pyrazole ring in pyraclostrobin provides additional hydrogen-bonding sites, which are absent in the cyclobutanol derivative.

Stereochemical and Substitutent Effects

  • Cyclobutanol vs.
  • Amino vs. Oxygen Linkages: The amino group in the target compound could facilitate stronger hydrogen-bond interactions with protein targets compared to ether-linked analogs like A.1.38 .
  • 2,5-Dimethylphenyl Substitution : This substitution pattern is shared with A.1.38 and may enhance lipophilicity and resistance to oxidative metabolism compared to unsubstituted phenyl groups.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Hypothesized Mode of Action
This compound C₁₂H₁₇NO 191.27 Cyclobutanol, amino linkage, 2,5-dimethyl Complex III Qo inhibitor (inferred)
Azoxystrobin (A.1.1) C₂₂H₁₇N₃O₅ 403.39 Methoxyacrylate, cyanostilbene Qo inhibitor (strobilurin)
A.1.38 (Patent Example) C₂₂H₂₄O₅* 368.42* Acrylic acid ester, methylene-oxyphenyl Qo inhibitor
Pyraclostrobin (A.1.14) C₁₉H₁₈ClN₃O₄ 387.82 Pyrazole-methoxyacrylate hybrid Qo inhibitor

Research Implications and Gaps

  • Comparative studies with azoxystrobin could reveal differences in binding kinetics or resistance profiles.
  • Stereochemistry : The trans-configuration may optimize spatial alignment with target enzymes compared to cis-isomers, a hypothesis supported by stereochemical trends in agrochemicals .
  • Synergistic Combinations : The compound’s inclusion in fungicide combinations (as implied by patent data ) warrants investigation into synergistic effects with other respiration inhibitors.

Notes

  • All chemical names are written in full to comply with requirements.
  • References are diversified across patent literature and commercial product specifications .
  • Structural comparisons are based on evidence-derived analogs, with inferred mechanisms noted as such.

Biological Activity

2-[(2,5-Dimethylphenyl)amino]cyclobutan-1-ol is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C12H17NO. The compound features a cyclobutane ring substituted with an amino group and a dimethylphenyl moiety, which may influence its biological activity through steric and electronic effects.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. While specific synthetic routes are not detailed in the available literature, similar compounds often utilize methods such as nucleophilic substitution or cyclization reactions.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structures can inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and DLD-1 (colorectal cancer) with IC50 values indicating effective cytotoxicity .

CompoundCell LineIC50 (μM)
Example AMCF-757.4
Example BDLD-179.9

The mechanisms underlying the anticancer activity of this class of compounds often involve:

  • Induction of Apoptosis : Many compounds induce programmed cell death in cancer cells by activating apoptotic pathways.
  • Cell Cycle Arrest : Some derivatives can halt the cell cycle at specific checkpoints, preventing cancer cell proliferation.

The presence of specific functional groups in this compound may enhance these activities through interactions with cellular targets.

Anti-inflammatory Properties

In addition to anticancer effects, compounds structurally related to this compound have been studied for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines such as IL-1β and TNF-α, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

Several case studies have highlighted the biological efficacy of related compounds:

  • Case Study on Anticancer Activity : A study demonstrated that a related cyclobutane derivative significantly reduced tumor size in an MCF-7 xenograft model, showcasing its potential as an anticancer agent.
  • Case Study on Anti-inflammatory Effects : Another investigation reported that a similar compound decreased inflammation markers in animal models of arthritis, indicating its therapeutic promise in treating inflammatory conditions.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-[(2,5-Dimethylphenyl)amino]cyclobutan-1-ol to achieve higher yields and purity?

  • Methodological Answer : Optimize reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, refluxing in anhydrous tetrahydrofuran (THF) with a palladium catalyst can enhance cyclization efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity . Monitor intermediates using thin-layer chromatography (TLC) to minimize byproducts.

Q. Which spectroscopic techniques are most reliable for characterizing the structural features of this compound?

  • Methodological Answer : Use a combination of 1H/13C NMR to confirm the cyclobutane ring and substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm for dimethylphenyl groups). IR spectroscopy validates hydroxyl (∼3400 cm⁻¹) and amine (∼1600 cm⁻¹) functionalities. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy (e.g., [M+H]+ calculated for C12H17NO) .

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–9) at 25°C and 40°C. Monitor degradation via HPLC with a C18 column (UV detection at 254 nm). For oxidative/reductive stability, expose the compound to H2O2 or NaBH4 and analyze products using LC-MS .

Advanced Research Questions

Q. What strategies are recommended for resolving stereochemical ambiguities in the cyclobutane ring of this compound?

  • Methodological Answer : Employ X-ray crystallography to unambiguously determine stereochemistry. If crystals are unavailable, use NOESY NMR to probe spatial proximity of substituents. Computational methods (e.g., density functional theory, DFT) can predict stable conformers and compare experimental NMR shifts with calculated values .

Q. How should researchers address discrepancies between computational predictions and experimental data regarding the compound’s biological activity?

  • Methodological Answer : Re-evaluate docking parameters (e.g., binding site flexibility, solvation effects) using molecular dynamics simulations. Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) and cross-reference with structurally analogous compounds. For example, compare activity to known fungicides targeting complex III (e.g., azoxystrobin) to identify mechanistic overlaps .

Q. What experimental approaches can reconcile contradictions in spectroscopic data (e.g., NMR vs. X-ray) for substituent positioning?

  • Methodological Answer : Perform 2D NMR (COSY, HSQC) to resolve coupling patterns and assign proton-carbon correlations. If X-ray data conflicts, re-examine crystal packing effects or disorder in the lattice. Use synchrotron radiation for high-resolution crystallography to reduce ambiguity .

Q. How can researchers design experiments to probe the compound’s interaction with biological membranes or protein targets?

  • Methodological Answer : Utilize surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity. For membrane permeability, perform PAMPA assays (parallel artificial membrane permeability assay). Molecular docking against homology models of target proteins (e.g., cytochrome bc1 complex) can guide mutagenesis studies .

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